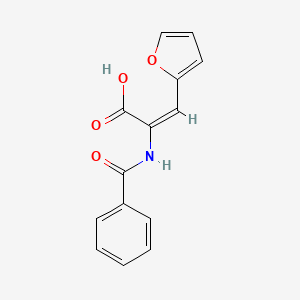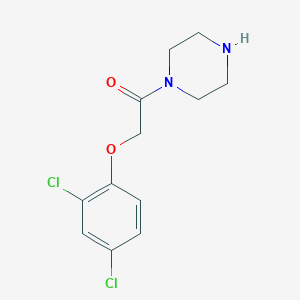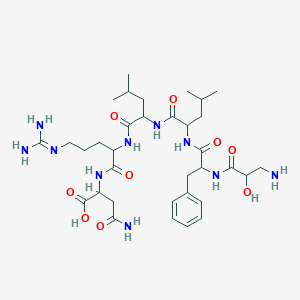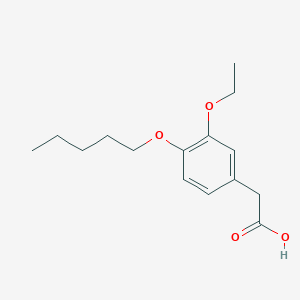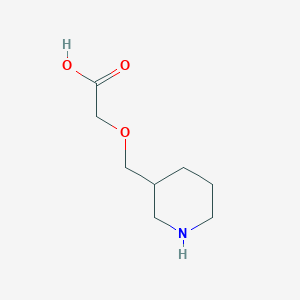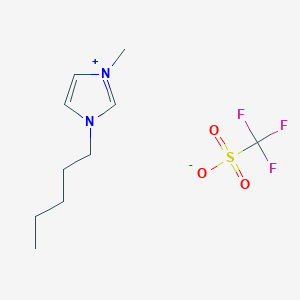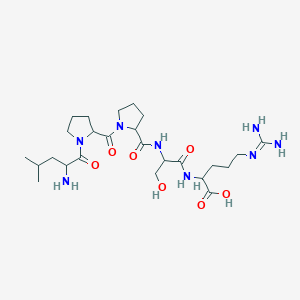amine](/img/structure/B15095305.png)
[(1R,2R)-2-amino-1,2-diphenylethyl](benzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-amino-1,2-diphenylethylamine is a chiral amine compound that features a unique structure with two phenyl groups attached to the central carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1,2-diphenylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and benzaldehyde.
Reductive Amination: The key step involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate [(1R,2R)-2-amino-1,2-diphenylethyl]amine.
Protection and Deprotection: The intermediate is then protected using a suitable protecting group to prevent unwanted side reactions. After the desired transformations, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of (1R,2R)-2-amino-1,2-diphenylethylamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-amino-1,2-diphenylethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
(1R,2R)-2-amino-1,2-diphenylethylamine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-amino-1,2-diphenylethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-amino-1,2-diphenylethanol: A similar compound with hydroxyl groups instead of amine groups.
(1R,2R)-2-amino-1,2-diphenylethanol: Another related compound with a different stereochemistry.
Uniqueness
(1R,2R)-2-amino-1,2-diphenylethylamine is unique due to its specific chiral configuration and the presence of both amine and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H22N2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N'-benzyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2 |
Clé InChI |
OSNKTPRQRNOZIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


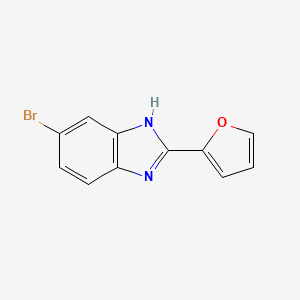

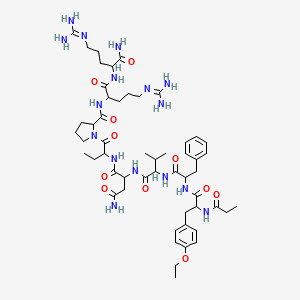
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B15095267.png)
